molecular formula C20H16N4O2S2 B2751386 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylpyrimidin-4(3H)-one CAS No. 946323-62-2

2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B2751386
CAS No.: 946323-62-2
M. Wt: 408.49
InChI Key: GHLOPGSESKMBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidin-4(3H)-one core substituted with a phenyl group at position 6 and a 1,2,4-oxadiazole ring at position 2. The 1,2,4-oxadiazole moiety is further functionalized with a methylthio group at the para position of its phenyl substituent. This structure combines electron-rich aromatic systems (phenyl, oxadiazole) with sulfur-containing groups (methylthio, thioether), which are known to influence physicochemical properties such as solubility, bioavailability, and intermolecular interactions . Such methods are typical for constructing fused heterocyclic systems.

Properties

IUPAC Name

2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S2/c1-27-15-9-7-14(8-10-15)19-23-18(26-24-19)12-28-20-21-16(11-17(25)22-20)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLOPGSESKMBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as oxalyl chloride, Grignard reagents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve a cost-effective and efficient production process that meets the demands of large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylpyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The oxadiazole and pyrimidinol moieties can bind to enzymes or receptors, modulating their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several heterocyclic derivatives reported in the literature. A comparative analysis is summarized below:

Compound Key Structural Features Molecular Weight Functional Groups Biological Relevance
Target Compound Pyrimidin-4(3H)-one core; 1,2,4-oxadiazole; methylthio-phenyl group ~423.5 g/mol (est.) Thioether, oxadiazole, ketone Potential antimicrobial/antiviral activity (inferred from oxadiazole analogs)
6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-2(1H)-pyrimidinethione Dihydropyrimidinethione core; 1,2,4-oxadiazole; methyl substituents 406.5 g/mol Thione, oxadiazole, methyl groups Not explicitly stated; thione groups often enhance metal-binding capacity
2-[(4-methylphenyl)amino]-6-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]pyrimidin-4(3H)-one Pyrimidin-4(3H)-one core; tetrazole-sulfanylmethyl substituent; methylphenylamino group 391.45 g/mol Tetrazole, thioether, amine Predicted high thermal stability (m.p. ~600°C)
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones Thienopyrimidinedione core; 1,3,4-oxadiazole; alkyl/phenyl substituents ~450–500 g/mol Dione, oxadiazole, alkyl groups Demonstrated antimicrobial activity against Gram-positive bacteria

Physicochemical and Reactivity Differences

  • Solubility : The target compound’s methylthio and thioether groups may enhance lipophilicity compared to the dihydropyrimidinethione derivative , which contains a polar thione group.
  • Thermal Stability : The tetrazole-containing analog exhibits a higher predicted boiling point (~600°C), likely due to strong intermolecular π-π stacking and hydrogen bonding.

Biological Activity

The compound 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylpyrimidin-4(3H)-one is a complex organic molecule that incorporates various functional groups associated with significant biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Structural Overview

The compound features a pyrimidinone core linked to an oxadiazole moiety and a methylthio-substituted phenyl ring . The structural elements can be summarized as follows:

Structural Feature Description
Core StructurePyrimidinone
Oxadiazole MoietyPresent
SubstituentsMethylthio group

This unique combination of structural features may enhance its biological interactions and pharmacological properties.

While the precise mechanism of action for this compound remains largely unexplored, similar compounds have demonstrated various modes of action, including:

  • Enzyme Inhibition: Compounds with oxadiazole moieties have been reported to inhibit essential bacterial enzymes, suggesting potential antimicrobial properties.
  • Anticancer Activity: Quinazolinone derivatives often exhibit cytotoxic effects against cancer cell lines, possibly through apoptosis induction via pathways involving p53 and caspase activation .

Antimicrobial Activity

Research indicates that derivatives containing the oxadiazole ring are associated with antimicrobial properties. For instance, studies have shown that certain oxadiazole-containing compounds possess significant activity against various bacterial strains.

Compound Activity IC50 (µM)
Oxadiazole Derivative ABacterial Inhibition0.12 - 2.78
Oxadiazole Derivative BAntifungal Activity1.5 - 3.0

These findings highlight the potential for derivatives of the compound in developing new antimicrobial agents.

Anticancer Activity

In vitro studies on similar quinazolinone derivatives have revealed promising anticancer activities. For example:

  • A study reported that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin against MCF-7 breast cancer cells .
  • The mechanism involved increased expression of apoptotic markers such as p53 and caspase-3 cleavage, indicating a potential pathway for inducing cancer cell death.
Compound Cell Line IC50 (µM) Mechanism
Quinazolinone AMCF-715.63Apoptosis via p53
Quinazolinone BA54910.38Caspase Activation

Synthesis and Chemical Reactions

The synthesis of the compound typically involves several steps:

  • Formation of the Oxadiazole Ring: This is achieved by reacting hydrazides with nitriles under acidic conditions.
  • Introduction of Methylthio Group: Alkylation reactions using methylating agents are employed.
  • Construction of the Pyrimidinone Core: Cyclization reactions involving anthranilic acid derivatives are utilized.

These synthetic routes allow for modifications that could enhance biological activity or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylpyrimidin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Synthesize the oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives under reflux in anhydrous solvents like THF or DMF .
  • Step 2 : Introduce the methylthio group at the 4-position of the phenyl ring using thiomethylation reagents (e.g., CH₃SH/K₂CO₃) .
  • Step 3 : Couple the oxadiazole moiety to the pyrimidinone scaffold via thioether linkage using a nucleophilic substitution reaction with a mercapto-methyl intermediate .
  • Optimization : Use polar aprotic solvents (e.g., DMSO) and catalytic bases (e.g., DBU) to enhance yields. Monitor purity via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What spectroscopic and computational methods are most effective for characterizing the compound's structure?

  • Experimental Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, with DMSO-d₆ as a solvent .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural determination (e.g., as in for analogous compounds) .
    • Computational Methods :
  • DFT Calculations : Use hybrid functionals (e.g., B3LYP) to model electronic properties and validate experimental data .

Q. How can researchers assess the compound's stability under varying pH and temperature conditions?

  • Protocol :

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights can guide functional group modifications to enhance bioactivity?

  • Key Findings :

  • The oxadiazole ring enhances electron-deficient character, improving binding to enzymatic targets (e.g., kinases) .
  • Substitution at the phenyl ring (e.g., methylthio in 4-position) increases lipophilicity, potentially enhancing membrane permeability .
  • Thioether linkages between heterocycles improve metabolic stability compared to ethers .
    • Experimental Design : Synthesize analogs with halogenated or electron-withdrawing groups on the phenyl ring and compare bioactivity via enzyme inhibition assays .

Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

  • Approach :

  • Standardized Assays : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement .
  • Matrix Effects : Account for differences in cellular vs. cell-free systems by testing in serum-supplemented vs. serum-free media .
  • Data Normalization : Include reference compounds (e.g., known inhibitors) to calibrate activity thresholds across labs .

Q. What strategies are recommended for optimizing the compound's pharmacokinetic properties while maintaining its bioactivity?

  • Strategies :

  • Prodrug Design : Introduce ester or amide prodrug moieties to improve solubility and oral bioavailability .
  • Metabolic Shielding : Replace metabolically labile groups (e.g., methylthio → trifluoromethyl) based on in vitro microsomal stability assays .
  • Caco-2 Permeability Assays : Screen analogs for intestinal absorption potential .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?

  • Resolution Workflow :

Re-validate computational models using higher-level theory (e.g., CCSD(T) instead of DFT) .

Confirm experimental conditions (e.g., compound purity via HPLC , assay interference controls ).

Explore off-target effects via proteome-wide profiling (e.g., thermal shift assays) .

Experimental Design Challenges

Q. What are the limitations of current synthetic protocols, and how can they be mitigated?

  • Limitations :

  • Low yields in thioether coupling steps due to side reactions .
  • Scalability issues with column chromatography .
    • Solutions :
  • Optimize coupling using microwave-assisted synthesis to reduce reaction time .
  • Replace chromatography with recrystallization (e.g., ethanol/dioxane mixtures) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.